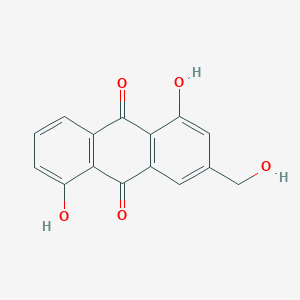
1,5-Dihydroxy-3-(hydroxymethyl)anthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Dihydroxy-3-(hydroxymethyl)anthracene-9,10-dione is an anthraquinone derivative with the molecular formula C15H10O5. This compound is known for its distinctive structure, which includes two hydroxyl groups and a hydroxymethyl group attached to the anthracene-9,10-dione core. Anthraquinones are a class of naturally occurring compounds found in various plants, fungi, and lichens, and they are known for their diverse biological activities and applications in different fields .
準備方法
Synthetic Routes and Reaction Conditions
1,5-Dihydroxy-3-(hydroxymethyl)anthracene-9,10-dione can be synthesized through several synthetic routes. One common method involves the oxidation of anthracene derivatives. For example, the oxidation of 1,5-dihydroxy-3-(hydroxymethyl)anthracene using oxidizing agents such as potassium permanganate or chromium trioxide can yield the desired anthraquinone derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. These processes often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. Catalysts such as vanadium pentoxide (V2O5) are commonly used to facilitate the oxidation reactions .
化学反応の分析
Types of Reactions
1,5-Dihydroxy-3-(hydroxymethyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Substitution: The hydroxyl and hydroxymethyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and vanadium pentoxide (V2O5) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as acyl chlorides, alkyl halides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various anthraquinone derivatives, such as 1,5-dihydroxy-3-(alkoxymethyl)anthracene-9,10-dione and 1,5-dihydroxy-3-(acylmethyl)anthracene-9,10-dione .
科学的研究の応用
1,5-Dihydroxy-3-(hydroxymethyl)anthracene-9,10-dione has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other anthraquinone derivatives and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1,5-Dihydroxy-3-(hydroxymethyl)anthracene-9,10-dione involves its interaction with various molecular targets and pathways. One key mechanism is the inhibition of topoisomerase enzymes, which are essential for DNA replication and transcription. By inhibiting these enzymes, the compound can induce DNA damage and apoptosis in cancer cells. Additionally, the compound’s antioxidant properties contribute to its ability to scavenge free radicals and protect cells from oxidative stress .
類似化合物との比較
1,5-Dihydroxy-3-(hydroxymethyl)anthracene-9,10-dione can be compared with other similar anthraquinone derivatives, such as:
1,8-Dihydroxyanthraquinone: Known for its laxative properties and use in traditional medicine.
Emodin: A naturally occurring anthraquinone with anti-inflammatory and anticancer activities.
Aloe-emodin: Found in aloe vera, this compound has laxative and anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other anthraquinones .
特性
CAS番号 |
59190-73-7 |
|---|---|
分子式 |
C15H10O5 |
分子量 |
270.24 g/mol |
IUPAC名 |
1,5-dihydroxy-3-(hydroxymethyl)anthracene-9,10-dione |
InChI |
InChI=1S/C15H10O5/c16-6-7-4-9-13(11(18)5-7)14(19)8-2-1-3-10(17)12(8)15(9)20/h1-5,16-18H,6H2 |
InChIキー |
WPKQIGIVDUYIBC-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=CC(=C3)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


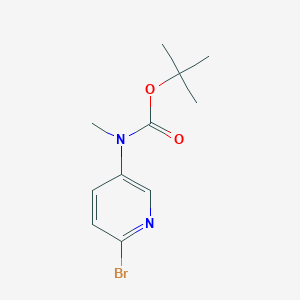


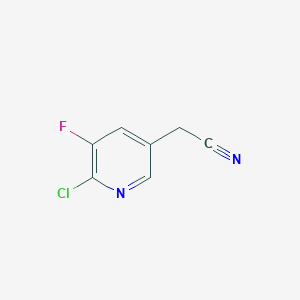

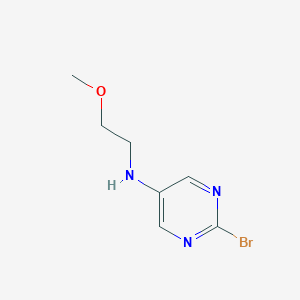
![2-[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]hydrazine-1-carboxamide](/img/structure/B13128712.png)
![propyl (4S)-4-ethyl-3,4-dihydroxy-8-methoxy-1,3-dihydropyrano[3,4-c]pyridine-6-carboxylate](/img/structure/B13128720.png)
![(2R,2'S,6R)-1,2',5',6,9,10'-Hexahydroxy-2',6-dimethyl-2',3',6,7-tetrahydro-[2,9'-bianthracene]-4',8(1'H,5H)-dione](/img/structure/B13128721.png)

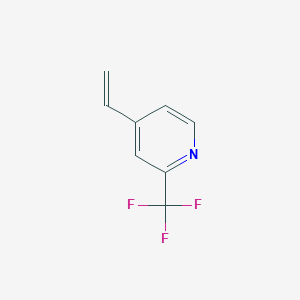


![(3'-Methyl-[2,2'-bithiophen]-3-yl)methanamine](/img/structure/B13128739.png)
